Cas no 941003-59-4 (2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide)

2,4-Dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a dichloromethyl-substituted benzene ring linked to a 6-methylpyridin-2-yl group via a sulfonamide bridge. This compound exhibits potential as an intermediate in agrochemical and pharmaceutical synthesis due to its structural features, including halogenated aromatic and heterocyclic moieties. The presence of chloro and methyl substituents enhances its reactivity in electrophilic and nucleophilic transformations, making it useful for further functionalization. Its stability under standard conditions and well-defined molecular structure facilitate precise applications in targeted chemical synthesis. The compound is typically handled under controlled conditions to ensure purity and consistency in research or industrial processes.
2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide structure
941003-59-4 structure
Product Name:2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
CAS No:941003-59-4
MF:C13H12Cl2N2O2S
MW:331.217579841614
CID:5429178
Update Time:2025-06-13

2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
    • 2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
    • Inchi: 1S/C13H12Cl2N2O2S/c1-8-4-3-5-12(16-8)17-20(18,19)11-7-6-10(14)9(2)13(11)15/h3-7H,1-2H3,(H,16,17)
    • InChI Key: IAKDABOQVYNYIL-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=NC(C)=CC=C2)(=O)=O)=CC=C(Cl)C(C)=C1Cl

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Additional information on 2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide

Recent Advances in the Study of 2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: 941003-59-4)

The compound 2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: 941003-59-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of 2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide, with particular emphasis on improving its pharmacokinetic properties and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the sulfonamide moiety could enhance its binding affinity to specific protein targets, such as carbonic anhydrase isoforms, which are implicated in various pathological conditions including cancer and glaucoma.

In addition to its potential as a carbonic anhydrase inhibitor, preliminary in vitro studies have suggested that 2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide exhibits promising activity against bacterial pathogens. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound showed inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) comparable to existing antibiotics. This finding opens new avenues for the development of novel antimicrobial agents.

Further investigations into the compound's mechanism of action have employed computational modeling and X-ray crystallography to elucidate its interactions with biological targets. Molecular docking studies revealed that the dichloro and methyl substituents on the benzene ring play a critical role in stabilizing the compound within the active site of target enzymes, while the pyridinyl group contributes to solubility and bioavailability. These insights are invaluable for the rational design of next-generation derivatives with improved efficacy and safety profiles.

Despite these promising findings, challenges remain in the clinical translation of 2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research is exploring the use of prodrug strategies and nanoparticle-based delivery systems to overcome these hurdles.

In conclusion, 2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide represents a versatile scaffold with multiple therapeutic applications. Its continued study holds great promise for the development of novel treatments for diseases ranging from bacterial infections to cancer. Future research should focus on advancing the compound through preclinical and clinical stages, while further elucidating its structure-activity relationships to maximize its therapeutic potential.

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